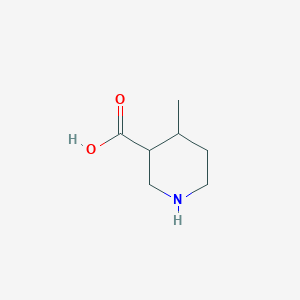

4-Methylpiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOFYEXTIWYYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546011 | |

| Record name | 4-Methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-15-9 | |

| Record name | 4-Methylpiperidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116140-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carboxylation of Piperidine Intermediates

Direct carboxylation via Kolbe-Schmitt or carboxylase enzymes remains underexplored for piperidines. However, quaternary ammonium salts derived from 4-methylpiperidine could undergo nucleophilic substitution with CO2 under high pressure, albeit with modest yields in analogous systems.

Industrial-Scale Considerations

Scalability hinges on cost-effective catalysts, solvent recovery, and minimal purification steps. The patent CN103524401A highlights methanol and ethanol as preferred solvents due to low toxicity and ease of removal. Palladium catalyst reuse is feasible via filtration and reactivation, reducing per-batch costs.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of 4-Methylpiperidine-3-carboxylic acid include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

4-Methylpiperidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that enhance drug efficacy, particularly in:

- Analgesics : The compound is involved in the development of pain-relieving medications.

- Anti-inflammatory Drugs : It plays a role in synthesizing compounds that reduce inflammation.

Case Study: Analgesic Development

A recent study demonstrated the use of 4-Methylpiperidine-3-carboxylic acid in synthesizing a novel analgesic compound. The resulting drug showed improved potency and reduced side effects compared to existing treatments, highlighting the compound's potential in pain management therapies .

Peptide Synthesis

In peptide synthesis, 4-Methylpiperidine-3-carboxylic acid is utilized as a protecting group for amines. This application is essential for producing complex peptides that require specific functional group protection during chemical reactions.

Data Table: Peptide Synthesis Applications

| Application Type | Description |

|---|---|

| Protecting Group | Used to shield amine functionalities during synthesis |

| Complex Peptides | Facilitates the production of therapeutically relevant peptides |

Organic Synthesis

This compound acts as a valuable building block in organic synthesis, enabling chemists to create a wide range of derivatives. Its versatility is beneficial for developing novel compounds with desired properties.

Chemical Reactions

4-Methylpiperidine-3-carboxylic acid undergoes several chemical reactions:

- Oxidation : Forms corresponding N-oxides.

- Reduction : Converts into different piperidine derivatives.

- Substitution : Engages in nucleophilic substitution reactions.

Material Science

In material science, 4-Methylpiperidine-3-carboxylic acid is used to modify polymer properties, enhancing their mechanical and thermal stability. This application is vital for industries focused on producing durable materials.

Case Study: Polymer Modification

Research has shown that incorporating 4-Methylpiperidine-3-carboxylic acid into polymer matrices significantly improves thermal stability and mechanical strength, making it suitable for high-performance applications .

The compound exhibits diverse biological activities, particularly in medicinal chemistry. It has been studied for its potential as an enzyme inhibitor and receptor ligand.

| Activity Type | Potential Applications |

|---|---|

| Enzyme Inhibition | Targeting specific enzymes involved in disease |

| Receptor Ligands | Interacting with receptors to modulate activity |

Case Studies on Cytotoxicity and Antibacterial Screening

Recent studies have evaluated the cytotoxic effects of derivatives related to 4-Methylpiperidine-3-carboxylic acid against cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential therapeutic roles in cancer treatment .

In antibacterial screening, synthesized compounds based on this scaffold exhibited substantial antibacterial activity against common pathogens, indicating the potential for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may induce apoptosis by activating mitochondrial cytochrome C and releasing Bax-protein from mitochondria . These processes lead to the downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio, which promotes cell death .

Comparison with Similar Compounds

Piperidine derivatives are widely studied for their structural versatility and pharmacological relevance. Below is a detailed comparison of 4-methylpiperidine-3-carboxylic acid with structurally analogous compounds:

Structural and Physicochemical Properties

Key Observations :

- Substituent Position : The placement of methyl and carboxylic acid groups significantly impacts biological activity. For example, methiapril (6-methylpipecolinic acid) acts as an ACE inhibitor , while the 4-methyl-3-carboxylic acid derivative exhibits TLR4 inhibition .

- Stereochemistry : The rac-(3R,4R) isomer of 4-methylpiperidine-3-carboxylic acid is associated with conformational stability in peptide models .

- Salt Forms : Hydrochloride salts (e.g., piperidine-4-carboxylic acid HCl) improve solubility and bioavailability compared to free acids .

Biological Activity

4-Methylpiperidine-3-carboxylic acid (MMPC) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

4-Methylpiperidine-3-carboxylic acid has the molecular formula . The compound features a piperidine ring with a methyl group at the 4-position and a carboxylate group at the 3-position. This unique structure contributes to its role as a chemical intermediate in various synthetic processes.

MMPC has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that plays a crucial role in tryptophan metabolism. Inhibition of IDO1 can lead to increased levels of serotonin, which is significant in studies related to mood disorders and cancer immunotherapy. The modulation of immune responses through IDO1 inhibition suggests potential therapeutic applications in treating autoimmune diseases and enhancing cancer therapies .

Applications in Research

The biological activity of MMPC has been explored in various contexts:

- Cancer Therapy : The inhibition of IDO1 is particularly relevant in cancer immunotherapy, where it may enhance the effectiveness of immune checkpoint inhibitors.

- Mood Disorders : By influencing serotonin levels, MMPC could play a role in the treatment of depression and anxiety disorders.

- Analgesics Development : MMPC serves as a key intermediate in synthesizing analgesics and anti-inflammatory drugs, highlighting its versatility in pharmaceutical development .

Case Studies

- IDO1 Inhibition Studies : Research indicates that MMPC effectively inhibits IDO1, leading to altered tryptophan metabolism. This effect can enhance T-cell responses against tumors, making it a candidate for combination therapies with other immunotherapies .

- Pharmacokinetics : Studies have shown that derivatives of MMPC exhibit varying degrees of potency and pharmacokinetic profiles. For instance, modifications to the piperidine structure can enhance bioavailability and reduce toxicity .

- Synthesis Optimizations : Recent research focused on optimizing synthetic routes for MMPC has demonstrated improved yields and purity through methods such as modified Mannich reactions. These advancements facilitate the development of more potent derivatives with enhanced biological activity.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl piperidine-3-carboxylate | Piperidine ring with a carboxylate group | Different biological activity profile |

| Methyl 4-piperidone | Contains a ketone instead of a carboxylate | More potent in certain enzyme inhibition assays |

| Methyl (3S,4R)-4-methylpiperidine-3-carboxylate | Stereochemical variation at positions 3 and 4 | May exhibit stereospecific biological activity |

Q & A

Q. What are the common synthetic routes for 4-Methylpiperidine-3-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis of 4-Methylpiperidine-3-carboxylic acid can involve oxidation of substituted piperidine precursors. For example, analogous pyridinecarboxylic acids are synthesized via continuous-flow oxidation of methylpyridines using potassium tert-amylate in HMPA/DMPU/THF mixtures at 60°C under 10 bar air pressure, achieving quantitative yields . For piperidine derivatives, multi-step protocols may include:

- Methylation/functionalization: Introduce substituents via alkylation or coupling reactions (e.g., Pd-catalyzed cross-coupling with cesium carbonate in tert-butanol at 40–100°C under inert atmosphere) .

- Hydrolysis/oxidation: Convert ester intermediates to carboxylic acids using HCl/1,4-dioxane at elevated temperatures (e.g., 93–96°C for 17 hours) .

Optimization Tips: - Use continuous-flow reactors to enhance yield and reduce side reactions .

- Monitor reaction progress via HPLC for intermediate purity .

Q. How can the purity and structural integrity of 4-Methylpiperidine-3-carboxylic acid be validated?

Methodological Answer:

- Chromatography: Employ reverse-phase HPLC with a Carbowax® 20M column or similar polar stationary phases to separate impurities .

- Spectroscopy:

- NMR: Confirm proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, carboxylic protons at δ 10–12 ppm) .

- IR: Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3000 cm⁻¹) .

- Melting Point: Compare observed values (e.g., 185–186.5°C for analogous piperidinecarboxylic acid esters) to literature data .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 4-Methylpiperidine-3-carboxylic acid analogs?

Methodological Answer:

- Comparative Assays: Test analogs under standardized conditions (e.g., enzyme inhibition assays with PIM1 kinase inhibitors II as controls) .

- Structural Analysis: Use X-ray crystallography or molecular docking to correlate activity with substituent positioning (e.g., chlorophenyl or isopropyl groups in heterocyclic analogs) .

- Meta-Analysis: Cross-reference PubChem bioactivity data and replicate studies with rigorous statistical validation (e.g., p < 0.01 significance thresholds) .

Q. What strategies enable enantioselective synthesis of 4-Methylpiperidine-3-carboxylic acid derivatives?

Methodological Answer:

- Chiral Catalysts: Use tert-butyl XPhos with Pd(OAc)₂ in asymmetric hydrogenation to control stereochemistry at the piperidine ring .

- Resolution Techniques: Employ chiral HPLC columns (e.g., Chiralpak® AD-H) or enzymatic resolution with α-ketoacid decarboxylases .

- Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases for high enantiomeric excess (>90%) .

Q. How can computational methods guide the design of 4-Methylpiperidine-3-carboxylic acid-based inhibitors?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding affinities to target enzymes (e.g., PIM1 kinase) with force fields like AMBER .

- QSAR Modeling: CorlogP and polar surface area (PSA) parameters optimize bioavailability; derivatives with PSA < 90 Ų and logP 1–3 show enhanced permeability .

- MD Simulations: Analyze stability of inhibitor-enzyme complexes over 100-ns trajectories in GROMACS .

Q. What are the challenges in scaling up laboratory-scale syntheses of 4-Methylpiperidine-3-carboxylic acid?

Methodological Answer:

- Reactor Design: Transition from batch to continuous-flow systems to mitigate exothermic risks during oxidation steps .

- Solvent Selection: Replace HMPA (toxic) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .

- Purification: Implement simulated moving bed (SMB) chromatography for high-purity (>99%) bulk production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.